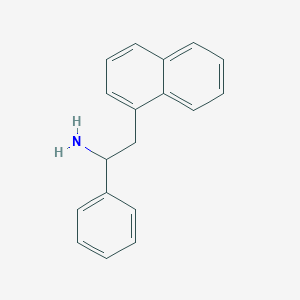
I+/--Phenyl-1-naphthaleneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Phenyl-1-naphthaleneethanamine, also known as N-Phenyl-1-naphthalenamine, is an aromatic amine with the chemical formula C₁₆H₁₃N. This compound is notable for its structural complexity, featuring a naphthalene ring fused with a phenyl group through an ethanamine linkage. It is widely used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Phenyl-1-naphthaleneethanamine typically involves the reaction of naphthalene with phenylamine under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with phenylamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of alpha-Phenyl-1-naphthaleneethanamine often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance production efficiency and yield. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Alpha-Phenyl-1-naphthaleneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution with various electrophiles like halogens or nitro groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Reduced amine derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
Alpha-Phenyl-1-naphthaleneethanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Studied for its binding affinity to certain proteins and its potential role in biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use as an antioxidant and its role in drug development.
Industry: Employed as an antioxidant in rubber and plastic manufacturing to prevent degradation and improve product longevity .
Mechanism of Action
The mechanism of action of alpha-Phenyl-1-naphthaleneethanamine involves its interaction with molecular targets such as enzymes and receptors. It acts as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. The compound’s aromatic structure allows it to interact with various biological molecules, influencing pathways related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Alpha-Phenyl-1-naphthaleneethanamine can be compared with other similar compounds such as:
N-Phenyl-2-naphthalenamine: Similar in structure but differs in the position of the phenyl group attachment, leading to variations in chemical reactivity and applications.
Phenyl-1-naphthylamine: Another closely related compound with similar antioxidant properties but different industrial applications.
Naphthalene derivatives: Compounds like naphthoquinone and naphthylamine share structural similarities but exhibit distinct chemical behaviors and uses .
Conclusion
Alpha-Phenyl-1-naphthaleneethanamine is a versatile compound with significant applications in various fields Its unique chemical properties and reactivity make it a valuable substance in scientific research and industrial processes
Properties
CAS No. |
211871-50-0 |
|---|---|
Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-1-phenylethanamine |
InChI |
InChI=1S/C18H17N/c19-18(15-8-2-1-3-9-15)13-16-11-6-10-14-7-4-5-12-17(14)16/h1-12,18H,13,19H2 |
InChI Key |
KSGVPZVHNRIYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















